molecular formula C11H8F2N2O2 B13685738 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13685738
M. Wt: 238.19 g/mol
InChI Key: AXSNGLYOBWNNPT-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group and a carboxylic acid group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2,4-Difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific combination of functional groups and its imidazole ring structure

Properties

Molecular Formula

C11H8F2N2O2

Molecular Weight

238.19 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C11H8F2N2O2/c1-5-9(11(16)17)15-10(14-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,14,15)(H,16,17)

InChI Key

AXSNGLYOBWNNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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